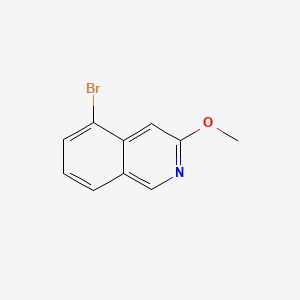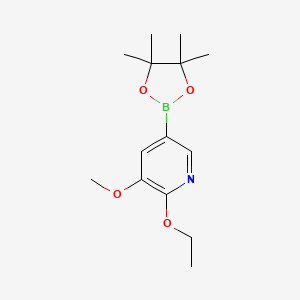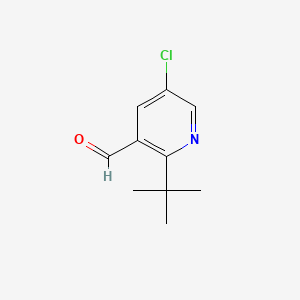
2-(tert-Butyl)-5-chloronicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-5-chloronicotinaldehyde is an organic compound with the molecular formula C10H12ClNO It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a tert-butyl group at the second position, a chlorine atom at the fifth position, and an aldehyde group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-chloronicotinaldehyde typically involves multi-step organic reactions. One common method is the chlorination of 2-tert-butylpyridine followed by formylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The formylation step often involves the use of formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-5-chloronicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures or the presence of a catalyst
Major Products Formed
Oxidation: 2-Tert-butyl-5-chloropyridine-3-carboxylic acid
Reduction: 2-Tert-butyl-5-chloropyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-5-chloronicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-5-chloronicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity. The chlorine atom and tert-butyl group may also influence the compound’s binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butyl-5-chloropyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Tert-butyl-3-chloropyridine: Chlorine atom is at a different position, leading to different reactivity and properties.
2-Tert-butyl-5-bromopyridine-3-carbaldehyde: Bromine atom instead of chlorine, which can affect the compound’s reactivity and biological activity.
Uniqueness
2-(tert-Butyl)-5-chloronicotinaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of the tert-butyl group, chlorine atom, and aldehyde group makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Propiedades
Número CAS |
1211534-07-4 |
|---|---|
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.662 |
Nombre IUPAC |
2-tert-butyl-5-chloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,3)9-7(6-13)4-8(11)5-12-9/h4-6H,1-3H3 |
Clave InChI |
PLUYYEMQMSUADB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=C1C=O)Cl |
Sinónimos |
2-tert-butyl-5-chloronicotinaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


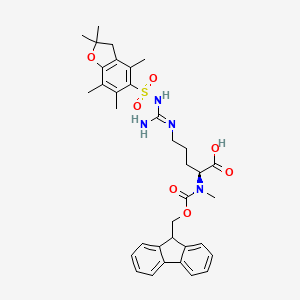
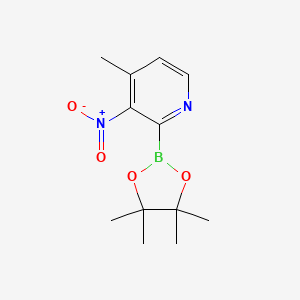
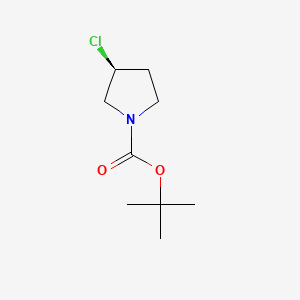
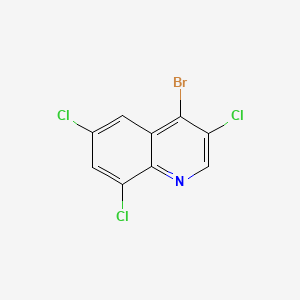
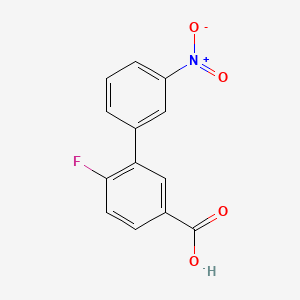

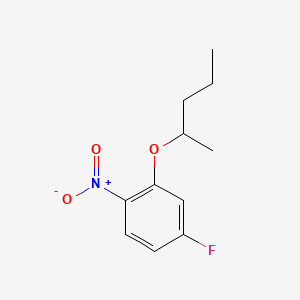
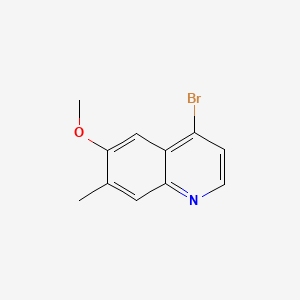
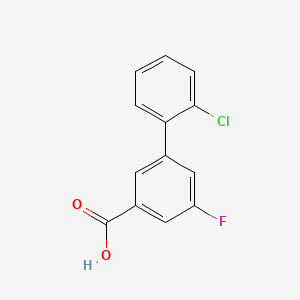
![7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567030.png)


